3-Methoxyhexane
Description
3-Methoxyhexane (C₇H₁₆O) is a linear aliphatic ether with a methoxy group (-OCH₃) attached to the third carbon of a hexane backbone. Its molecular weight is 116.2 g/mol, and its structure is defined by the SMILES string CCCC(CC)OC, indicating a six-carbon chain with a methoxy substituent at position 3 . The molecule contains 4 rotatable bonds and exhibits typical ether properties, such as moderate polarity and low water solubility due to the nonpolar hydrocarbon chain .
Properties
CAS No. |
54658-01-4 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
3-methoxyhexane |
InChI |
InChI=1S/C7H16O/c1-4-6-7(5-2)8-3/h7H,4-6H2,1-3H3 |
InChI Key |
QNJRNZBXNCPKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Methylation of Alcohols
An alternative preparation involves catalytic methylation of 3-hexanol using methylating agents under acidic or basic catalysis.
-
- 3-Hexanol as substrate
- Methylating agent such as dimethyl sulfate or methyl tosylate
- Catalyst: Acidic catalysts like sulfuric acid or basic catalysts like potassium carbonate
-
- Elevated temperatures (60–120 °C)
- Solvent-free or in polar aprotic solvents
- Reaction times vary from 1 to several hours
-
- Protonation or activation of the hydroxyl group
- Nucleophilic attack by methyl group donor
- Formation of 3-Methoxyhexane via substitution
This method is less commonly used industrially due to the toxicity of some methylating agents but may be suitable for laboratory-scale synthesis.
Continuous Flow Catalytic Etherification
For industrial scale production, continuous flow methods have been developed to improve efficiency and safety.
-
- Reactants (3-hexanol and methylating agent) are continuously fed into a fixed-bed reactor.
- Catalyst: Solid acid catalysts such as sulfonated resins or zeolites.
- Reaction conditions are optimized for temperature (100–150 °C) and pressure to maximize conversion and minimize side products.
-
- Enhanced control over reaction parameters
- Improved safety and scalability
- Higher throughput and consistent product quality
-
- Catalyst deactivation over time requiring regeneration
- Initial capital investment for continuous flow equipment
This approach aligns with modern green chemistry principles, reducing waste and energy consumption.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Williamson Ether Synthesis | 3-Hydroxyhexane, methyl halide | Sodium hydride, DMF or THF | 25–80 °C, several hours | 70–85 | High selectivity, mild conditions | Requires strong base handling |
| Catalytic Methylation of Alcohols | 3-Hexanol, methyl sulfate/tosylate | Acid or base catalyst | 60–120 °C, 1–5 hours | 60–75 | Simple reagents | Toxic methylating agents |
| Continuous Flow Catalytic Etherification | 3-Hexanol, methylating agent | Solid acid catalyst (resin/zeolite) | 100–150 °C, continuous flow | 80–90 | Scalable, efficient, green | Catalyst deactivation, setup cost |
Research Findings and Characterization
Spectroscopic Characterization:
- Nuclear Magnetic Resonance (NMR) confirms the substitution at the third carbon position with characteristic chemical shifts for methoxy protons (~3.3–3.8 ppm) and alkyl chain protons.
- Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular ion peaks consistent with the molecular weight of this compound and fragmentation patterns confirming the ether structure.
Purity and Yield Optimization:
- TLC and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.
- Optimization of reaction parameters such as temperature, solvent, and reagent ratios significantly impacts yield and minimizes side reactions.
-
- Sodium hydride and methyl halides require careful handling due to their reactivity and toxicity.
- Continuous flow methods mitigate some safety risks by minimizing reagent volumes in the reaction zone.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like hydrogen bromide can be used to substitute the methoxy group.
Major Products Formed
Oxidation: Produces aldehydes or ketones.
Reduction: Produces the corresponding alcohol.
Substitution: Produces halogenated compounds.
Scientific Research Applications
3-Methoxyhexane (C7H16O) is an organic compound with several applications, primarily as an intermediate in organic synthesis . It is a colorless liquid that belongs to the ether family.
This compound consists of a hexane chain with a methoxy group attached to the third carbon atom . The structure can be represented as CH3(CH2)2-O-CH(CH2)(CH2)CH3 . (3R)-3-methoxyhexane is one stereoisomer of this compound .
Applications
- Organic Synthesis Intermediate this compound is used as an intermediate in organic synthesis, showcasing the variety of ethers in organic compounds .
- Solvent and Reagent 1-Methoxyhexane, a related compound, is utilized as a solvent and reagent in organic synthesis.
Reactivity
- Atmospheric Degradation Studies have been done on the degradation of similar compounds like 3-methoxy-1-propanol (3M1P) in the atmosphere . These studies provide insights into the reactivity of ethers with OH radicals, showing that the degradation primarily involves H-atom abstraction from the C–H bonds of their alkyl groups .
- Chemical Reactions 1-Methoxyhexane can undergo oxidation and substitution reactions. Oxidation yields hexanoic acid and methanol, while substitution reactions can replace the methoxy group with other functional groups.
Safety and Toxicity
- Genotoxicity 1-Methoxyhexane has been evaluated for genotoxicity. It was found to be non-mutagenic in the Ames test and non-clastogenic in an in vitro micronucleus test .
Related Compounds
| Compound | Difference |
|---|---|
| 1-Methoxyhexane | Methoxy group attached to the first carbon |
| 1-Ethoxyhexane | Ethoxy group (-OC2H5) instead of methoxy |
| 1-Butoxyhexane | Butoxy group (-OC4H9) instead of methoxy |
| 1-Methoxypentane | Pentane chain instead of hexane |
Mechanism of Action
The mechanism of action of 3-Methoxyhexane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the methoxy group. This allows it to participate in substitution and elimination reactions. The pathways involved typically include the formation of intermediate carbocations or radicals, which then proceed to form the final products.
Comparison with Similar Compounds
3-Methoxy-3-methylhexane
Molecular Formula : C₈H₁₈O
Molecular Weight : 130.23 g/mol
Structure : A branched ether with a methoxy group and a methyl group both attached to the third carbon (SMILES: CC(C)(CCCOC)C ) .
| Property | 3-Methoxyhexane | 3-Methoxy-3-methylhexane |
|---|---|---|
| Molecular Formula | C₇H₁₆O | C₈H₁₈O |
| Molecular Weight | 116.2 g/mol | 130.23 g/mol |
| Branching | Linear | Branched (methyl at C3) |
| Rotatable Bonds | 4 | 3 |
| Polar Surface Area | ~9 Ų (typical for ethers) | ~9 Ų |
Key Differences :
Methylcyclohexane
Molecular Formula : C₇H₁₄
Structure : A cyclic alkane lacking oxygen, with a methyl group attached to a cyclohexane ring .
| Property | This compound | Methylcyclohexane |
|---|---|---|
| Functional Group | Ether (-O-) | Alkane (C-C) |
| Polarity | Moderately polar | Nonpolar |
| Boiling Point* | ~125–130°C (estimated) | ~101°C |
| Water Solubility | Low (ether-like) | Very low |
Key Differences :
- Polarity: The ether group in this compound increases polarity, enhancing solubility in polar solvents compared to the nonpolar Methylcyclohexane .
- Reactivity : Ethers undergo cleavage reactions under acidic conditions, whereas alkanes like Methylcyclohexane are chemically inert under similar conditions .
4-Hydroxy-3-methoxyphenethanol
Molecular Formula: C₉H₁₂O₃ Structure: A phenolic compound with a methoxy group and a hydroxyl group on a benzene ring, attached to an ethanol chain .
| Property | This compound | 4-Hydroxy-3-methoxyphenethanol |
|---|---|---|
| Aromaticity | Non-aromatic | Aromatic (benzene ring) |
| Functional Groups | Ether | Ether, phenol, alcohol |
| Reactivity | Base-stable, acid-labile | Acid/base-sensitive (phenol) |
Key Differences :
- Aromatic vs. Aliphatic: The phenolic structure of 4-Hydroxy-3-methoxyphenethanol introduces conjugation and acidity (pKa ~10 for phenol), unlike the aliphatic this compound .
- Applications: Phenolic derivatives are often used in pharmaceuticals or antioxidants, whereas aliphatic ethers like this compound serve as solvents or intermediates in organic synthesis .
Structural and Functional Implications
- Branching Effects : Branched ethers (e.g., 3-Methoxy-3-methylhexane) exhibit lower boiling points and reduced solubility compared to linear analogs due to decreased intermolecular interactions .
- Functional Group Positioning : Ethers with substituents closer to the oxygen (e.g., C3 in this compound) may show altered reactivity in nucleophilic substitutions compared to terminal ethers .
- Cyclic vs.
Biological Activity
3-Methoxyhexane (CAS Number: 54658-01-4) is a linear ether with the molecular formula C7H16O. Its biological activity has been primarily explored in the context of its safety profile, mutagenicity, and potential applications in various fields, including toxicology and organic synthesis. This article provides a detailed overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.
1. Toxicological Studies
Toxicological evaluations have been crucial in assessing the safety of this compound. Notably, it has undergone mutagenicity testing using the Ames test, where it exhibited no significant mutagenic effects on bacterial strains at the tested concentrations. This suggests that this compound does not pose a mutagenic risk under the conditions studied.
Table 1: Summary of Toxicological Findings
| Test Type | Result | Reference |
|---|---|---|
| Ames Test | No significant mutagenicity | |
| Cytotoxicity | Non-cytotoxic under specific conditions |
As an ether, this compound can act as a solvent, facilitating the dissolution and reaction of various compounds. Its methoxy group may participate in hydrogen bonding and other interactions that influence its reactivity and stability in biological systems. This property allows it to serve as a medium for studying interactions between different chemical species.
3. Applications in Research and Industry
This compound's unique properties make it suitable for various applications:
- Organic Synthesis : It is used as a solvent and reagent in organic reactions.
- Biological Assays : Its non-mutagenic profile allows for its use in biological assays without introducing confounding effects related to mutagenicity or cytotoxicity.
- Chemical Interactions : The compound's ability to dissolve a range of substances enables its use in studying chemical interactions and mechanisms.
4.1. Cytotoxicity Assessment
In specific studies assessing cytotoxicity, this compound was found to be non-cytotoxic under certain testing conditions. This finding is significant for its potential application in biological assays where cytotoxic effects could interfere with results.
4.2. Solvent Properties
Research has highlighted the solvent properties of this compound, demonstrating its effectiveness in dissolving various compounds, which is advantageous for conducting experiments that require homogeneous mixtures.
5. Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Mutagenicity | Cytotoxicity | Solvent Properties |
|---|---|---|---|
| This compound | Non-mutagenic | Non-cytotoxic | Good |
| 1-Methoxyhexane | Not reported | Not reported | Moderate |
| Methoxyacetate | Mutagenic | Cytotoxic | Limited |
6. Conclusion
The biological activity of this compound has been primarily characterized by its favorable safety profile demonstrated through toxicological studies. Its non-mutagenic and non-cytotoxic nature suggests potential utility in various research applications without posing significant risks to biological systems. However, further comprehensive studies are warranted to explore its full range of biological interactions and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
